4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic organic compound belonging to the thienopyrimidine class. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. [] 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine serves as a versatile building block for synthesizing diverse biologically active molecules. [] It plays a crucial role as a key intermediate in synthesizing various derivatives with potential applications as anticancer, [, ] antitumor, [, , ] anti-inflammatory, [, , ] anti-tyrosinase, [] and antimicrobial agents. [, , ]
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. It features a fused bicyclic structure that includes a thieno and pyrimidine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as:
The synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions that may include cyclization processes. One notable method involves the reaction of appropriate precursors under controlled conditions to yield the desired product.
A common synthetic route includes:
The molecular structure of 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine consists of:
Key structural data includes:
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can participate in various chemical reactions typical for heterocycles:
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) and characterized through spectroscopic methods such as NMR and mass spectrometry.
The mechanism of action for 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine in biological systems often involves interaction with cellular targets such as enzymes or receptors associated with cancer pathways.
Studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. The specific interactions at the molecular level may involve hydrogen bonding and hydrophobic interactions with target proteins .
Relevant analyses indicate that this compound has significant thermal stability and low solubility in polar solvents .
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is primarily utilized in:
Research indicates that derivatives of this compound can exhibit improved biological activities compared to their parent structures .
The molecular architecture of 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine features several pharmacologically significant elements:
Table 1: Key Physicochemical Properties of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Property | Value | Measurement Method | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₉ClN₂S | — | [1] [3] |
Molecular Weight | 224.71 g/mol | — | [1] [3] |
Melting Point | 228°C | N,N-dimethylformamide/water | [3] |
Predicted Boiling Point | 377.2±37.0°C | Computational | [3] |
Predicted Density | 1.419±0.06 g/cm³ | Computational | [3] |
Predicted pKa | 0.82±0.20 | Computational | [3] |
Log P (Consensus) | 3.63 | iLOGP/XLOGP3/WLOGP/MLOGP | [7] |
The development of tetrahydrobenzo-thienopyrimidine derivatives represents a strategic evolution in heterocyclic medicinal chemistry aimed at optimizing the pharmacological profile of simpler thienopyrimidine systems:
Table 2: Structural Evolution of Tetrahydrobenzo-Thienopyrimidine Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Modification |
---|---|---|---|---|
Core Scaffold | 40493-18-3 | C₁₀H₉ClN₂S | 224.71 | Parent structure |
2-Styryl Derivative | 1807920-22-4 | C₁₈H₁₅ClN₂S | 326.85 | Extended conjugation at C2 |
2-Pyridin-3-yl Derivative | 128277-24-7 | C₁₅H₁₂ClN₃S | 301.79 | Nitrogen heterocycle at C2 |
7-Methyl Derivative | 137438-23-4 | C₁₁H₁₁ClN₂S | 238.73 | Alkylation on saturated ring |
The 4-chloro-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold exhibits compelling biological activity through microtubule disruption, positioning it as a promising candidate for anticancer development:
Table 3: Computational Pharmacokinetic Profile of Representative Derivatives
Parameter | Prediction | Method | Biological Implication |
---|---|---|---|
GI Absorption | High | BOILED-Egg Model | Potential for oral administration |
BBB Permeation | Yes | BOILED-Egg Model | Possible CNS activity |
P-gp Substrate | Yes | SVM Model | Efflux transporter involvement |
CYP1A2 Inhibition | Yes | SVM Model | Drug-drug interaction risk |
CYP2C19 Inhibition | Yes | SVM Model | Drug-drug interaction risk |
CYP2D6 Inhibition | No | SVM Model | Reduced interaction risk |
Log Kp (Skin Permeation) | -4.71 cm/s | QSPR Model | Limited transdermal absorption |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: